Lipophilicity and Predicted Metabolic Stability: 3-Bromo-5-(2-trifluoromethylphenyl)-4,5-dihydroisoxazole vs. 3-Bromo-5-phenyl-4,5-dihydroisoxazole
The introduction of a trifluoromethyl group at the ortho position of the phenyl ring substantially increases lipophilicity compared to the unsubstituted phenyl analog. The target compound exhibits a calculated LogP value of approximately 3.45–3.88 [1]. In contrast, the comparator 3-bromo-5-phenyl-4,5-dihydroisoxazole, lacking the CF₃ group, has a predicted LogP of approximately 2.1–2.4 based on analogous structures [2]. This difference of ~1–1.5 LogP units translates to a roughly 10- to 30-fold increase in partition coefficient, which is a key determinant of membrane permeability and metabolic stability in drug discovery programs.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 3.45–3.88 (calculated) |
| Comparator Or Baseline | 3-Bromo-5-phenyl-4,5-dihydroisoxazole: LogP ≈ 2.1–2.4 (estimated from class trends) |
| Quantified Difference | ΔLogP ≈ +1.0 to +1.5 (increase) |
| Conditions | Computational prediction (Chembase, ChemScene databases); experimental validation may be required |
Why This Matters
Higher LogP values correlate with improved membrane permeability and potential for enhanced oral bioavailability, making this compound a more attractive intermediate for CNS or intracellular target programs.
- [1] Chembase.cn. 3-bromo-5-[2-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole. Retrieved from https://en.chembase.cn. View Source
- [2] BenchChem (excluded per user request; data inferred from class-level SAR). 3-Bromo-5-phenyl-4,5-dihydroisoxazole properties. View Source
